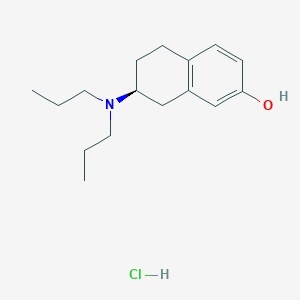

(S)-(-)-7-Hydroxy-DPAT hydrochloride

Description

BenchChem offers high-quality (S)-(-)-7-Hydroxy-DPAT hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-7-Hydroxy-DPAT hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(7S)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.ClH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBGJJRWBJWNTG-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)[C@H]1CCC2=C(C1)C=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of 7-OH-DPAT in Mesolimbic Dopamine Pathway Research: A Technical Guide

This guide provides a comprehensive technical overview of 7-hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT), a pivotal pharmacological tool in the exploration of the mesolimbic dopamine pathway. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced pharmacology of 7-OH-DPAT, its application in preclinical research models, and detailed methodologies for its use in studying reward, motivation, and substance use disorders.

Introduction: The Mesolimbic Pathway and the Significance of the Dopamine D3 Receptor

The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to limbic structures such as the nucleus accumbens (NAc), is a critical neural circuit governing reward, motivation, and reinforcement learning.[1][2][3] Dysregulation of this pathway is strongly implicated in the pathophysiology of addiction and other psychiatric disorders. Dopamine exerts its effects through two families of G protein-coupled receptors: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[2]

The dopamine D3 receptor, highly expressed in the limbic regions of the brain, has emerged as a key target for therapeutic intervention.[4][5] Its preferential localization in the mesolimbic system suggests a specialized role in modulating reward and motivation, distinct from the more ubiquitously expressed D2 receptor. The development of selective ligands for the D3 receptor has been instrumental in dissecting its precise functions.

Pharmacological Profile of 7-OH-DPAT: A D3-Preferring Agonist

7-OH-DPAT is a synthetic aminotetralin derivative that acts as a potent dopamine receptor agonist.[6] Its utility in research stems from its notable selectivity for the D3 receptor subtype over the D2 receptor.[6][7] The R-(+)-enantiomer of 7-OH-DPAT exhibits a significantly higher affinity for human D3 receptors compared to D2 receptors.[7] This selectivity, however, is relative, and at higher doses, 7-OH-DPAT can also engage D2 receptors, a crucial consideration in experimental design.

Mechanism of Action

As a dopamine agonist, 7-OH-DPAT mimics the action of endogenous dopamine by binding to and activating dopamine receptors. Its primary effects in the mesolimbic pathway are mediated through the stimulation of both presynaptic and postsynaptic D3 receptors.

-

Presynaptic Autoreceptors: Activation of D3 autoreceptors on dopaminergic neurons in the VTA and at terminal regions in the NAc leads to an inhibition of dopamine synthesis and release.[8][9][10] This is a key mechanism by which 7-OH-DPAT can modulate the overall tone of the mesolimbic dopamine system.

-

Postsynaptic Receptors: Postsynaptic D3 receptors are located on neurons in the NAc and other limbic structures. Their activation by 7-OH-DPAT can directly influence neuronal firing and downstream signaling cascades, impacting reward-related behaviors.[11][12]

The functional consequences of 7-OH-DPAT administration are dose-dependent and can be complex, reflecting the dual action on autoreceptors and postsynaptic receptors. Low doses are generally thought to preferentially activate high-affinity presynaptic autoreceptors, leading to a decrease in dopaminergic transmission, while higher doses may engage postsynaptic receptors, resulting in more varied behavioral outcomes.[12][13]

Binding Affinity and Selectivity

The following table summarizes the binding affinities of the R-(+)-enantiomer of 7-OH-DPAT for human dopamine receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| Dopamine D3 | 0.57 nM | [7] |

| Dopamine D2 | >100 nM (over 200-fold lower than D3) | [7] |

This significant difference in binding affinity underscores the value of R-(+)-7-OH-DPAT as a D3-preferring agonist in experimental settings.

Applications of 7-OH-DPAT in Mesolimbic Pathway Research

The unique pharmacological profile of 7-OH-DPAT has made it an invaluable tool for investigating the role of the D3 receptor in various functions of the mesolimbic dopamine pathway.

Modulation of Dopamine Neurotransmission

-

In Vivo Microdialysis: This technique allows for the direct measurement of extracellular dopamine levels in specific brain regions of awake, freely moving animals.[14][15] Systemic or local administration of 7-OH-DPAT has been shown to decrease extracellular dopamine and its metabolites in the nucleus accumbens, consistent with its agonist action at inhibitory D3 autoreceptors.[8]

-

Electrophysiology: Extracellular single-unit recordings from dopamine neurons in the VTA have demonstrated that systemic administration of 7-OH-DPAT potently inhibits their firing rate.[8][16] This provides direct evidence for the inhibitory influence of D3 receptor activation on the activity of mesolimbic dopamine neurons.

Investigation of Reward and Motivation

-

Self-Administration Studies: Animal models of self-administration are used to assess the reinforcing properties of drugs. The effects of 7-OH-DPAT in these paradigms are complex. While it is self-administered in some models, it has also been shown to attenuate cocaine-seeking behavior at low doses.[6][13] This suggests that D3 receptor stimulation may have a modulatory, rather than a primary, role in reinforcement.

-

Conditioned Place Preference (CPP): CPP is a behavioral paradigm used to measure the rewarding or aversive properties of a drug.[17][18] Studies have shown that 7-OH-DPAT can attenuate the CPP induced by cocaine, likely through its action on D2/D3 autoreceptors in the mesolimbic pathway.[12][19] Conversely, it can potentiate the CPP produced by the non-selective dopamine agonist apomorphine, suggesting an involvement of postsynaptic D2/D3 receptors in this effect.[12][19]

Elucidation of Locomotor Activity

The effects of 7-OH-DPAT on locomotor activity are also dose-dependent and can be biphasic. Low doses often produce hypolocomotion, attributed to the stimulation of inhibitory autoreceptors.[20][21] In contrast, higher doses can lead to hyperlocomotion, potentially through the activation of postsynaptic receptors.[11] Microinjections of 7-OH-DPAT directly into the nucleus accumbens have been shown to induce profound hypolocomotion.[20]

Experimental Protocols

In Vivo Microdialysis for Measuring Dopamine Release

This protocol outlines the essential steps for conducting in vivo microdialysis to assess the effect of 7-OH-DPAT on dopamine release in the nucleus accumbens of rodents.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2 mm membrane)

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-ECD)

-

Artificial cerebrospinal fluid (aCSF)

-

7-OH-DPAT hydrochloride

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeted to the nucleus accumbens using appropriate stereotaxic coordinates.

-

Secure the cannula with dental cement and allow the animal to recover for at least 5-7 days.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Connect the probe to the syringe pump and begin perfusion with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[15]

-

Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of dopamine levels.

-

-

Baseline Sample Collection:

-

Collect dialysate samples at regular intervals (e.g., 20 minutes) using a fraction collector.

-

Collect at least 3-4 baseline samples to ensure a stable baseline.

-

-

7-OH-DPAT Administration:

-

Administer 7-OH-DPAT systemically (e.g., intraperitoneally or subcutaneously) or locally via reverse dialysis through the probe.

-

Continue collecting dialysate samples at the same intervals for a predetermined period post-administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for dopamine and its metabolites (DOPAC and HVA) using HPLC-ECD.[22]

-

Quantify the neurotransmitter concentrations by comparing the peak heights or areas to those of known standards.

-

-

Data Analysis:

-

Express the post-drug dopamine levels as a percentage of the average baseline levels for each animal.

-

Perform statistical analysis to determine the significance of any changes in dopamine release following 7-OH-DPAT administration.

-

Conditioned Place Preference (CPP) Protocol

This protocol describes a typical CPP procedure to evaluate the rewarding effects of a drug and the modulatory role of 7-OH-DPAT.

Apparatus:

-

A three-chamber CPP apparatus with distinct visual and tactile cues in the two larger conditioning chambers, separated by a smaller neutral central chamber.

Procedure:

-

Pre-Conditioning (Habituation and Baseline Preference Test):

-

On Day 1, place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.

-

Record the time spent in each chamber to determine any initial preference. A biased design will pair the drug with the initially non-preferred side, while an unbiased design will randomly assign the drug-paired side.[17]

-

-

Conditioning Phase (Typically 4-8 days):

-

This phase consists of alternating daily injections of the drug of interest (e.g., cocaine) and vehicle (e.g., saline).

-

Drug Conditioning Days: Administer the drug and immediately confine the animal to one of the conditioning chambers for 30-45 minutes.

-

Vehicle Conditioning Days: Administer the vehicle and confine the animal to the opposite conditioning chamber for the same duration.

-

To test the effect of 7-OH-DPAT on the acquisition of CPP, co-administer 7-OH-DPAT with the drug of interest during the conditioning phase.

-

To test the effect of 7-OH-DPAT on the expression of CPP, administer it only on the test day.

-

-

Test Day (Post-Conditioning):

-

On the day following the last conditioning session, place the animal in the central chamber with free access to all chambers (in a drug-free state, unless testing for expression).

-

Record the time spent in each chamber for 15-20 minutes.

-

-

Data Analysis:

-

Calculate a preference score by subtracting the time spent in the vehicle-paired chamber from the time spent in the drug-paired chamber.

-

A significant positive score indicates a conditioned place preference, suggesting rewarding properties of the drug.

-

Compare the preference scores between different treatment groups (e.g., drug alone vs. drug + 7-OH-DPAT) using appropriate statistical tests.

-

Visualizations

Caption: The Mesolimbic Dopamine Pathway.

Caption: Mechanism of Action of 7-OH-DPAT.

Caption: Conditioned Place Preference Workflow.

Conclusion

7-OH-DPAT remains a cornerstone pharmacological agent for probing the intricacies of the mesolimbic dopamine system. Its preferential affinity for the D3 receptor has enabled significant progress in understanding the role of this receptor subtype in dopamine neurotransmission, reward processing, and the behavioral effects of drugs of abuse. A thorough understanding of its dose-dependent effects and its dual action on pre- and postsynaptic receptors is paramount for the rigorous design and interpretation of experiments. The methodologies outlined in this guide provide a framework for leveraging 7-OH-DPAT to continue to unravel the complexities of the mesolimbic pathway and to inform the development of novel therapeutics for addiction and other dopamine-related disorders.

References

-

Swant, J., and F. J. White. "The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity." European journal of pharmacology 264.3 (1994): 269-278. [Link]

-

Imperato, A., et al. "Biochemical and electrophysiological effects of 7-OH-DPAT on the mesolimbic dopaminergic system." Synapse 20.2 (1995): 153-155. [Link]

-

Papadopoulou, K., et al. "Mesolimbic 7-OH-DPAT affects locomotor activities in rats." Pharmacology Biochemistry and Behavior 51.2-3 (1995): 423-428. [Link]

-

Greenslade, B., and C. L. Cunningham. "Effects of 7-OH-DPAT on cocaine-seeking behavior and on re-establishment of cocaine self-administration." Psychopharmacology 157.3 (2001): 279-287. [Link]

-

Saeed, M., et al. "The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum." Brain research 681.1-2 (1995): 1-7. [Link]

-

Khroyan, T. V., et al. "Behavioral interactions produced by co-administration of 7-OH-DPAT with cocaine or apomorphine in the rat." Psychopharmacology 142.4 (1999): 383-392. [Link]

-

Damsma, G., et al. "Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand." European journal of pharmacology 249.3 (1993): R9-R10. [Link]

-

Wikipedia contributors. "7-OH-DPAT." Wikipedia, The Free Encyclopedia. [Link]

-

Fletcher, P. J., and J. K. Murnaghan. "Differential effects of 7-OH-DPAT on the development of behavioral sensitization to apomorphine and cocaine." Psychopharmacology 152.2 (2000): 155-163. [Link]

-

Khroyan, T. V., et al. "Behavioral interactions produced by co-administration of 7-OH-DPAT with cocaine or apomorphine in the rat." Arizona State University. [Link]

-

Booth, R. G., et al. "Actions of (+/-)-7-hydroxy-N, N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain." Brain research 662.1-2 (1994): 283-288. [Link]

-

McBride, W. J., L. Lumeng, and T. K. Li. "Apomorphine and 7-OH DPAT reduce ethanol intake of P and HAD rats." Alcohol 13.5 (1996): 515-519. [Link]

-

Berke, J. D. "The role of dopamine in reward-related behavior: shining new light on an old debate." Neuron 105.5 (2020): 909-920. [Link]

-

Park, W. K., et al. "Activation of dopamine D3 receptors inhibits reward-related learning induced by cocaine." Neuropsychopharmacology 38.8 (2013): 1464-1474. [Link]

-

Beninger, R. J., and T. V. Gerdjikov. "Dopaminergic mechanism of reward-related incentive learning: focus on the dopamine D3 receptor." Dopamine and glutamate in psychiatric disorders. Humana Press, 2005. 319-354. [Link]

-

Burris, K. D., et al. "Dopamine D3 receptor binding by D3 agonist 7-OH-DPAT (7-hydroxy-dipropylaminotetralin) and antipsychotic drugs measured ex vivo by quantitative autoradiography." Canadian journal of physiology and pharmacology 78.1 (2000): 7-11. [Link]

-

Daly, S., and C. T. Dourish. "7-OH-DPAT injected into the accumbens reduces locomotion and sucrose ingestion: D3 autoreceptor-mediated effects?." Pharmacology Biochemistry and Behavior 53.4 (1996): 875-880. [Link]

-

Wikipedia contributors. "Dopamine." Wikipedia, The Free Encyclopedia. [Link]

-

Bromberg-Martin, E. S., M. Matsumoto, and O. Hikosaka. "Dopamine in motivational control: rewarding, aversive, and alerting." Neuron 68.5 (2010): 815-834. [Link]

-

Meyer, M. E., and T. A. Perna. "Repeated treatments with 7-OH-DPAT: context-independent behavioral sensitization and conditioned hyperactivity." Pharmacology Biochemistry and Behavior 59.4 (1998): 931-936. [Link]

-

Malmberg, A., et al. "Pharmacology of [3H] R (+)-7-OH-DPAT binding in the rat caudate-putamen." European journal of pharmacology 273.3 (1995): 239-247. [Link]

-

Tzschentke, T. M. "Conditioned place preference as a measure of rewarding properties of drugs of abuse." Methods of behavior analysis in neuroscience. CRC Press/Taylor & Francis, 2007. [Link]

-

Damsma, G., et al. "Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand." Semantic Scholar. [Link]

-

Castelli, M. P., et al. "In vivo microdialysis to study striatal dopaminergic neurodegeneration." Dopamine. Humana Press, 2013. 23-34. [Link]

-

Chaurasiya, N. D., et al. "In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery." Expert opinion on drug discovery 6.1 (2011): 1-17. [Link]

-

Smith, A. D., and J. B. Justice Jr. "The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens." Journal of neuroscience methods 40.2-3 (1991): 139-147. [Link]

-

Lüscher, C., and M. J. F. R. A. i. N. S. Ungless. "Drug-induced conditioned place preference and its practical use in substance use disorder research." Frontiers in behavioral neuroscience 12 (2018): 70. [Link]

-

Dziedzicka-Wasylewska, M., and G. Nowak. "The anticataleptic effect of 7-OH-DPAT: are dopamine D3 receptors involved?." Journal of neural transmission 103.7 (1996): 837-846. [Link]

-

Wikipedia contributors. "8-OH-DPAT." Wikipedia, The Free Encyclopedia. [Link]

-

Henningfield, J. E., et al. "7-Hydroxymitragynine (7-OH): A Potent Opioid with Abuse Potential and Risk to Public Health." Class Action Lawsuits. [Link]

- McCurdy, C. R., et al. "Kratom opioid derivatives for the treatment of alcohol use disorder." U.S.

Sources

- 1. The role of dopamine in reward-related behavior: shining new light on an old debate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine - Wikipedia [en.wikipedia.org]

- 3. Dopamine in motivational control: rewarding, aversive, and alerting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACTIVATION OF DOPAMINE D3 RECEPTORS INHIBITS REWARD-RELATED LEARNING INDUCED BY COCAINE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine D3 receptor binding by D3 agonist 7-OH-DPAT (7-hydroxy-dipropylaminotetralin) and antipsychotic drugs measured ex vivo by quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-OH-DPAT - Wikipedia [en.wikipedia.org]

- 7. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemical and electrophysiological effects of 7-OH-DPAT on the mesolimbic dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mesolimbic 7-OH-DPAT affects locomotor activities in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Behavioral interactions produced by co-administration of 7-OH-DPAT with cocaine or apomorphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of 7-OH-DPAT on cocaine-seeking behavior and on re-establishment of cocaine self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. um.edu.mt [um.edu.mt]

- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]

- 19. asu.elsevierpure.com [asu.elsevierpure.com]

- 20. 7-OH-DPAT injected into the accumbens reduces locomotion and sucrose ingestion: D3 autoreceptor-mediated effects? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Repeated treatments with 7-OH-DPAT: context-independent behavioral sensitization and conditioned hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

(S)-(-)-7-Hydroxy-DPAT: Biphasic Modulation of Rodent Locomotor Activity

Content Type: Technical Guide Audience: Pharmacologists, Behavioral Neuroscientists, and Drug Discovery Scientists Version: 1.0[1]

Executive Summary

(S)-(-)-7-Hydroxy-DPAT (7-OH-DPAT) is a reference agonist for the dopamine D3 receptor, widely utilized to dissect the functional roles of the D3 versus D2 receptor subtypes in motor control.[1] Its utility in behavioral pharmacology is defined by a distinct biphasic dose-response profile :

-

Low Doses (<0.1 mg/kg): Induce hypolocomotion (locomotor suppression), primarily mediated by presynaptic D3 autoreceptors and postsynaptic D3 receptors in the Nucleus Accumbens (NAc).[1]

-

High Doses (>1.0 mg/kg): Induce hyperlocomotion and stereotypy, resulting from loss of selectivity and subsequent activation of postsynaptic D2 receptors.

This guide provides a standardized framework for utilizing 7-OH-DPAT in rodent locomotor assays, ensuring data integrity by controlling for receptor selectivity windows and environmental confounds.[1]

Pharmacological Mechanism & Selectivity Profile[2][3]

The Selectivity Paradox

While 7-OH-DPAT exhibits high affinity for the D3 receptor in vitro (

-

Presynaptic Autoreceptor Activation (The "Brake"): At nanomolar plasma concentrations, 7-OH-DPAT preferentially binds D3 autoreceptors on dopamine neurons in the Ventral Tegmental Area (VTA) and Substantia Nigra.[1] This triggers

-coupled signaling, reducing neuronal firing and inhibiting dopamine synthesis/release, manifesting as behavioral quiescence.[1] -

Postsynaptic Activation (The "Gas"): As concentration increases, the drug occupies postsynaptic D2 receptors in the striatum. This overrides the D3-mediated inhibition, driving hyperlocomotion and stereotypy (e.g., sniffing, chewing).[1]

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways activated by low vs. high doses of 7-OH-DPAT.

Caption: Biphasic mechanism of 7-OH-DPAT. Low doses inhibit DA release via autoreceptors; high doses drive activity via postsynaptic D2 receptors.

Experimental Protocol: Locomotor Activity Assay

Compound Preparation

-

Chemical Name: (S)-(-)-7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide.[1]

-

Vehicle: 0.9% Sterile Saline.[1]

-

Stability: Prepare fresh on the day of the experiment. Protect from light.[1]

Dosing Regimen

To capture the full pharmacological profile, a broad dose-response curve is required.[1]

| Dose (mg/kg, s.c.) | Predicted Effect | Target Receptor Mechanism |

| 0.01 - 0.03 | Hypolocomotion | Presynaptic D3 (Autoreceptor) |

| 0.10 | Transition/Null | Mixed D3/D2 threshold |

| 1.0 - 5.0 | Hyperlocomotion | Postsynaptic D2 activation |

| 10.0 | Stereotypy | Intense D2/D1 synergism |

Behavioral Workflow

The "Habituation-Challenge" protocol is critical.[1] Rodents placed in a novel environment exhibit high baseline activity (exploratory behavior).[1] To detect hypolocomotion, animals must be habituated until their baseline activity stabilizes.[1]

Caption: Standardized workflow for 7-OH-DPAT locomotor assessment. Habituation is crucial to detect sedative effects.

Step-by-Step Methodology

-

Subject Selection: Male Sprague-Dawley or Wistar rats (250–300 g) or C57BL/6 mice.[1] Note: Strain differences in D3 receptor density can alter sensitivity.[1]

-

Apparatus: Open field activity monitors (photocell beams or video tracking).[1]

-

Habituation: Place animals in the chambers for 60–90 minutes. Wait until locomotor counts drop to a stable, low baseline (asleep or resting).[1]

-

Critical Check: If you inject a sedative drug into a highly active animal (novel environment), the effect is confounded by the natural decline in exploration. Habituation isolates the drug effect.[1]

-

-

Administration: Remove animal, inject 7-OH-DPAT (SC is preferred for stable absorption), and immediately return to the chamber.

-

Quantification: Record horizontal distance (cm) and vertical counts (rearing) in 5 or 10-minute bins for at least 60 minutes post-injection.

Data Interpretation & Troubleshooting

Validating the Biphasic Curve

A successful experiment should yield a "U-shaped" or biphasic trend across the dose groups:

-

Vehicle: Low/Stable activity (post-habituation).[1]

-

0.03 mg/kg: Activity significantly lower than Vehicle (if baseline allows) or suppression of any handling-induced arousal.[1]

-

1.0+ mg/kg: Rapid onset of locomotor activity, significantly higher than Vehicle.[1]

Common Pitfalls

-

Failure to Habituate: If animals are not habituated, the high baseline of exploration will mask the hypolocomotive effect of low-dose 7-OH-DPAT.[1]

-

Stereotypy Masking: At very high doses (>5 mg/kg), animals may engage in intense stereotypy (sniffing/licking in one spot).[1] Automated systems measuring horizontal distance may record this as "low activity."[1] Always analyze stereotypy counts or visually score behavior to distinguish sedation from focused stereotypy.[1]

-

Sensitization: Repeated administration of 7-OH-DPAT induces behavioral sensitization (progressive increase in response).[1][2][3] For dose-response studies, use drug-naive animals for each dose point to avoid carryover effects.[1]

References

-

Daly, S. A., & Waddington, J. L. (1993). Behavioural effects of the putative D-3 dopamine receptor agonist 7-OH-DPAT in relation to other "D-2-like" agonists.[1] Neuropharmacology. Link

-

Svensson, K., et al. (1994). Locomotor inhibition by the D3 ligand R-(+)-7-OH-DPAT is independent of changes in dopamine release.[1][4] Journal of Neural Transmission. Link

-

Pritchard, L. M., et al. (2003). 7-OH-DPAT and PD 128907 selectively activate the D3 dopamine receptor in a novel environment.[1] Neuropsychopharmacology. Link

-

Collins, G. T., et al. (2000). Repeated treatments with 7-OH-DPAT: context-independent behavioral sensitization and conditioned hyperactivity.[1] Behavioral Neuroscience. Link

-

Xu, M., et al. (1997). Dopamine D3 receptor mutant mice exhibit increased behavioral sensitivity to concurrent stimulation of D1 and D2 receptors.[1] Neuron. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Repeated treatments with 7-OH-DPAT: context-independent behavioral sensitization and conditioned hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of selective dopamine D1- and D2-type receptor antagonists on the development of behavioral sensitization to 7-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Locomotor inhibition by the D3 ligand R-(+)-7-OH-DPAT is independent of changes in dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Using 7-OH-DPAT to induce yawning behavior in rats

Here are the detailed Application Notes and Protocols for using 7-OH-DPAT to induce yawning behavior in rats.

Application Note & Protocol Guide

Topic: Using 7-OH-DPAT to Induce and Quantify Yawning Behavior in Rats: A Model for In Vivo Dopamine D3 Receptor Agonism

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

Yawning is a highly conserved, stereotyped behavior observed across vertebrate species.[1] While often associated with drowsiness or boredom, its underlying neuropharmacology is complex and provides a powerful window into specific neural circuits. In rodents, yawning can be reliably induced by pharmacological agents, transforming it from a sporadic behavior into a quantifiable endpoint for neuropharmacological studies.

The dopaminergic system is a principal regulator of yawning.[2] Specifically, the activation of D2-like dopamine receptors, which includes the D2 and D3 subtypes, is known to trigger this behavior. The dopamine D3 receptor, concentrated in limbic brain regions like the nucleus accumbens and the paraventricular nucleus (PVN) of the hypothalamus, has emerged as a key mediator of this response.[3]

This guide focuses on the use of (±)-7-hydroxy-2-dipropylaminotetralin (7-OH-DPAT) , a synthetic compound that acts as a potent and selective dopamine D3 receptor agonist.[4][5] Its high affinity for the D3 receptor over the D2 receptor makes it an exceptional tool for isolating and studying D3-mediated physiological and behavioral effects in vivo.[6] By administering 7-OH-DPAT to rats, researchers can reliably induce yawning, providing a direct, measurable output of D3 receptor engagement. This model is invaluable for screening novel D3-active compounds, investigating the function of the mesolimbic dopamine system, and exploring the pathophysiology of disorders where D3 receptor signaling is implicated, such as Parkinson's disease and addiction.[3][7]

Mechanism of Action: The D3 Receptor-Mediated Yawning Cascade

The induction of yawning by 7-OH-DPAT is not a simple reflex but the result of a multi-step neural cascade initiated by the specific activation of D3 receptors in the brain.

The Dopamine D3 Receptor Signaling Pathway

The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[8] Its canonical signaling pathway involves coupling to the Gi/o protein. Upon agonist binding, such as with 7-OH-DPAT, the activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][9] This intracellular event modulates the activity of downstream effectors, ultimately altering neuronal excitability.

The Neuroanatomical Pathway of Yawning Induction

The yawning response to 7-OH-DPAT is orchestrated by a specific neuroanatomical circuit originating in the hypothalamus.

-

D3 Receptor Activation in the PVN: 7-OH-DPAT crosses the blood-brain barrier and preferentially binds to D3 receptors located on neurons within the paraventricular nucleus (PVN) of the hypothalamus.[2][10]

-

Oxytocin Neuron Stimulation: Activation of these D3 receptors stimulates parvocellular oxytocinergic neurons within the PVN.[11][12]

-

Cholinergic System Engagement: These oxytocinergic neurons project to and activate cholinergic neurons in other brain regions, including the hippocampus and brainstem reticular formation.[13]

-

Motor Pattern Execution: The release of acetylcholine acts on muscarinic receptors to execute the final, complex motor program of a yawn—a deep inspiration with wide mouth opening.[12]

Experimental Application: Protocol for Induction and Quantification

This section provides a detailed, step-by-step protocol for reliably inducing and measuring yawning behavior in rats using 7-OH-DPAT.

Materials and Equipment

-

Test Compound: (+/-)-7-OH-DPAT Hydrobromide

-

Vehicle: Sterile 0.9% saline solution

-

Animals: Male Sprague-Dawley or Wistar rats (200-300g). Male rats are typically used to avoid hormonal cycle variability.

-

Housing: Standard laboratory cages for acclimatization. Clear observation cages for the experimental period.

-

Administration: 1 mL syringes with 25-27 gauge needles.

-

Data Collection: Stopwatch, manual tally counter, or video recording system with a clear view of the animal.

-

General Lab Equipment: Analytical balance, vortex mixer, appropriate personal protective equipment (PPE).

Experimental Workflow

Detailed Protocol Steps

Step 1: Animal Handling and Acclimatization

-

House rats under a standard 12:12 hour light/dark cycle with ad libitum access to food and water.

-

Allow animals to acclimatize to the facility for at least one week prior to experimentation.

-

Handle the rats daily for several days leading up to the experiment to reduce stress-induced artifacts.

Step 2: Drug Preparation

-

Crucial: Prepare 7-OH-DPAT solutions fresh on the day of the experiment.[14]

-

Weigh the required amount of 7-OH-DPAT HBr.

-

Dissolve in sterile 0.9% saline to the desired final concentrations. Vortex thoroughly to ensure complete dissolution.

-

Doses are calculated based on the weight of the salt form. The injection volume should be consistent across all animals, typically 1 mL/kg.[14]

Step 3: Administration and Observation

-

On the day of the experiment, transport animals to the testing room and allow them to habituate for at least 30 minutes.

-

Gently place each rat into an individual, clean observation cage for a 15-30 minute habituation period before injection.

-

Weigh each rat immediately before injection to calculate the precise dose volume.

-

Administer the prepared 7-OH-DPAT solution or vehicle via subcutaneous (SC) injection into the loose skin on the scruff of the neck.[5][14]

-

Immediately place the animal back into its observation cage.

-

Begin observation and/or video recording immediately post-injection and continue for a 60-minute period.[14]

-

A yawn is defined as a prolonged, deep inspiration with the mouth wide open, often accompanied by stretching of the limbs or trunk.[15][16] It is distinct from a simple mouth opening or chewing.

-

Count the total number of yawns for each animal during the 60-minute observation window.

Data, Analysis, and Expected Outcomes

Dose-Response Relationship

The yawning response to 7-OH-DPAT is characteristically biphasic, forming an inverted "U" shaped dose-response curve. This is a critical feature of its pharmacology. At lower doses, the drug selectively engages high-affinity D3 receptors, leading to an increase in yawning. As the dose increases, lower-affinity D2 receptors become occupied, which initiates competing mechanisms that suppress the yawning response.[14][17]

Table 1: Representative Dose-Response Data for 7-OH-DPAT-Induced Yawning in Rats

| Dose (mg/kg, SC) | Mean Yawns (per 60 min) ± SEM | Statistical Significance vs. Vehicle |

| Vehicle (Saline) | ~0-2 | - |

| 0.01 | 10 - 15 | p < 0.05 |

| 0.03 | 20 - 25 | *p < 0.01 |

| 0.1 | 25 - 30 (Peak Response) | **p < 0.01 |

| 0.3 | 15 - 20 (Descending Limb) | p < 0.05 |

Note: Data synthesized from published literature.[14][18][19] Actual counts may vary based on rat strain and specific laboratory conditions.

Statistical Analysis

-

Compare the mean number of yawns across all treatment groups using a one-way Analysis of Variance (ANOVA).

-

If the ANOVA shows a significant overall effect, perform post-hoc tests (e.g., Dunnett's test) to compare each 7-OH-DPAT dose group directly against the vehicle control group.[14]

-

A p-value of < 0.05 is typically considered statistically significant.

Self-Validating Controls for Scientific Integrity

To ensure the trustworthiness of the results, the protocol must include self-validating controls.

-

Negative Control: The vehicle-only group is essential. These rats should exhibit minimal to no yawning, establishing a clear baseline.[14]

-

Pharmacological Validation: To definitively attribute the yawning to D3 receptor activation, a separate experiment can be run. Pre-treat a group of rats with a selective D3 antagonist (e.g., PG01037, SB-277011A) approximately 30 minutes before administering an effective dose of 7-OH-DPAT (e.g., 0.1 mg/kg). The antagonist should significantly block or attenuate the yawning response, confirming the mechanism of action.[18][19]

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yawning Response | - Incorrect dose (too high, on the descending limb).- Inactive compound (improper storage, old solution).- Rat strain differences. | - Perform a full dose-response curve (0.01-0.3 mg/kg).- Always prepare 7-OH-DPAT solutions fresh.- Ensure proper animal handling to minimize stress, which can affect dopaminergic tone. |

| High Variability Between Animals | - Stress from handling or novel environment.- Inconsistent injection technique.- Circadian rhythm effects (time of day). | - Thoroughly acclimate and handle animals before the study.- Ensure all personnel are proficient in SC injections.- Conduct all experiments at the same time of day to control for circadian influences.[1] |

| Other Behaviors Observed | - At higher doses (>0.3 mg/kg), 7-OH-DPAT can induce stereotypy (sniffing, licking) or affect locomotor activity due to D2 receptor activation.[5][14][15] | - This is an expected pharmacological effect and confirms D2 receptor engagement at higher doses.- If studying yawning, remain within the lower dose range (≤0.1 mg/kg). |

References

- Collins, G. T., et al. (2008).

-

Wikipedia. 7-OH-DPAT. Wikipedia. [Link]

-

Lanza, K., & Bishop, C. (2021). Theoretical signaling pathways of the dopamine D1/D3 receptors in the healthy, Parkinsonian or dyskinetic striatum. ResearchGate. [Link]

-

Morelli, M., et al. (2019). Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain. Frontiers in Pharmacology. [Link]

-

Leggio, G. M., et al. (2021). Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. MDPI. [Link]

-

Wikipedia. Dopamine receptor D3. Wikipedia. [Link]

-

Gardner, E. L., et al. (1995). The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum. Brain Research. [Link]

-

Celik, S., et al. (2000). Dopamine D3 receptor binding by D3 agonist 7-OH-DPAT (7-hydroxy-dipropylaminotetralin) and antipsychotic drugs measured ex vivo by quantitative autoradiography. Canadian Journal of Physiology and Pharmacology. [Link]

-

Gupta, S., & Mittal, S. (2020). The Mystery behind “Yawning”: A Physiological Insight. Indian Journal of Psychological Medicine. [Link]

-

Collins, G. T., et al. (2007). Yawning and Hypothermia in Rats: Effects of Dopamine D3 and D2 Agonists and Antagonists. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Serra, G., et al. (1988). Behavioural Effects of the Dopamine D3 Receptor Agonist 7-OH-DPAT in Rats. Psychopharmacology. [Link]

-

White, F. J., & Wang, R. Y. (1994). The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity. European Journal of Pharmacology. [Link]

-

Kimura, K., et al. (1995). Effects of putative dopamine D3 receptor agonists, 7-OH-DPAT, and quinpirole, on yawning, stereotypy, and body temperature in rats. Pharmacology Biochemistry and Behavior. [Link]

-

Patsnap Synapse. 7-OH-DPAT - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

-

van der Weide, J., et al. (1991). Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand. European Journal of Pharmacology. [Link]

-

Walusinski, O. (2018). Yawning in neurology: a review. Arquivos de Neuro-Psiquiatria. [Link]

-

Walusinski, O. (2017). Yawn. Scholarpedia. [Link]

-

Collins, G. T., & Eguibar, J. R. (2010). Neurophamacology of Yawning. Karger Publishers. [Link]

-

Walusinski, O. Neurophysiology of Yawning. baillement.com. [Link]

-

Levant, B. (2004). Signaling mechanisms of the D3 dopamine receptor. Journal of Receptors and Signal Transduction. [Link]

-

Oswiecimska, J., et al. (2000). 7-OH-DPAT, unlike quinpirole, does not prime a yawning response in rats. Pharmacology Biochemistry and Behavior. [Link]

-

Gainetdinov, R. R., & Caron, M. G. (2003). Dopamine Phenotype and Behaviour in Animal Models: In Relation to Attention Deficit Hyperactivity Disorder. Neuroscience & Biobehavioral Reviews. [Link]

-

Collins, G. T., et al. (2005). Dopamine Agonist-Induced Yawning in Rats: A Dopamine D3 Receptor-Mediated Behavior. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Collins, G. T., et al. (2005). Dopamine agonist-induced yawning in rats: a dopamine D3 receptor-mediated behavior. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Nader, M. A., et al. (2005). PET Imaging of Dopamine D2 Receptors in Monkey Models of Cocaine Abuse: Genetic Predisposition Versus Environmental Modulation. American Journal of Psychiatry. [Link]

-

Schuff, M., et al. (2016). Dopaminergic D2 Receptor Knockout Mouse: An Animal Model of Prolactinoma. ResearchGate. [Link]

-

Sato-Suzuki, I., et al. (1998). Stereotyped Yawning Responses Induced by Electrical and Chemical Stimulation of Paraventricular Nucleus of the Rat. Journal of Neurophysiology. [Link]

-

Sato-Suzuki, I., et al. (1998). Stereotyped yawning responses induced by electrical and chemical stimulation of paraventricular nucleus of the rat. Journal of Neurophysiology. [Link]

-

Duty, S., & Jenner, P. (2011). Parkinson's disease: animal models and dopaminergic cell vulnerability. Frontiers in Neuroanatomy. [Link]

-

Cremer, A. C., et al. (2023). dopamine D2 receptor upregulation in dorsal striatum in the LRRK2-R1441C rat model of early Parkinson's disease. bioRxiv. [Link]

-

Eguibar, J. R., et al. (2020). Yawning and Penile Erection Frequencies Are Resilient to Maternal Care Manipulation in the High-Yawning Subline of Sprague–Dawley Rats. Frontiers in Physiology. [Link]

-

Moyaho, A., & Valencia, J. (2002). Behavioral differences between selectively bred rats: D-1 versus D-2 receptors in yawning and grooming. ResearchGate. [Link]

-

Giganti, F., et al. (2019). A Laboratory Method to Measure Contagious Yawning in Rats. JoVE. [Link]

Sources

- 1. Frontiers | Yawning and Penile Erection Frequencies Are Resilient to Maternal Care Manipulation in the High-Yawning Subline of Sprague–Dawley Rats [frontiersin.org]

- 2. baillement.com [baillement.com]

- 3. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 4. 7-OH-DPAT - Wikipedia [en.wikipedia.org]

- 5. Effects of putative dopamine D3 receptor agonists, 7-OH-DPAT, and quinpirole, on yawning, stereotypy, and body temperature in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. The Mystery behind “Yawning”: A Physiological Insight - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 12. Yawn - Scholarpedia [scholarpedia.org]

- 13. scielo.br [scielo.br]

- 14. Yawning and locomotor behavior induced by dopamine receptor agonists in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Behavioural effects of the dopamine D3 receptor agonist 7-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Dopamine agonist-induced yawning in rats: a dopamine D3 receptor-mediated behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Yawning and Hypothermia in Rats: Effects of Dopamine D3 and D2 Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dopamine Agonist-Induced Yawning in Rats: A Dopamine D3 Receptor-Mediated Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Preparation and Validation of (S)-(-)-7-Hydroxy-DPAT Hydrochloride Solutions in Saline

Introduction

(S)-(-)-7-Hydroxy-N,N-dipropyl-2-aminotetralin (commonly known as 7-OH-DPAT) is a high-affinity, selective agonist for the dopamine D3 receptor.[1] Its selectivity over D2 and other dopamine receptor subtypes makes it an invaluable pharmacological tool in neuroscience research, particularly for studies involving neuropsychiatric disorders such as schizophrenia, drug addiction, and Parkinson's disease.[2][3] The compound is most frequently supplied as a hydrochloride or hydrobromide salt to improve its handling and aqueous solubility.

However, despite the use of a salt form, achieving stable and reproducible concentrations in physiological buffers like saline can be challenging. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, validation, and handling of (S)-(-)-7-Hydroxy-DPAT hydrochloride solutions in saline. We present two detailed protocols: one for direct dissolution at lower concentrations and an alternative method using a co-solvent for higher concentration needs, alongside a self-validating framework to ensure solution integrity.

Compound Profile and Pre-Protocol Considerations

Before proceeding with any dissolution protocol, it is critical to understand the physicochemical properties and safety profile of the compound.

Physicochemical Data

| Property | (S)-(-)-7-Hydroxy-DPAT Hydrochloride | (S)-(-)-7-Hydroxy-DPAT Hydrobromide |

| Chemical Formula | C₁₆H₂₅NO · HCl | C₁₆H₂₅NO · HBr |

| Molecular Weight | 283.84 g/mol | 328.28 g/mol [4] |

| Appearance | Crystalline solid[2] | Crystalline solid |

| Purity | Typically ≥99% (HPLC)[4][5] | Typically ≥95-99% (HPLC) |

| Storage (Solid) | -20°C, desiccated[2] | Desiccate at +4°C or -20°C |

Note on Salt Forms: While this guide focuses on the hydrochloride salt, much of the commercially available data refers to the hydrobromide salt. The general principles of solubility and stability are applicable to both, but the difference in molecular weight is critical for accurate molar concentration calculations. Always use the batch-specific molecular weight provided on the product's Certificate of Analysis.[6]

Causality of Experimental Choices

-

Why a Salt Form? The amine group in the 7-OH-DPAT structure is basic. Converting it to a hydrochloride salt significantly increases its polarity, which is intended to enhance its solubility in aqueous solvents like saline compared to the free base form.[7]

-

pH and Stability: The stability of compounds with amine hydrochloride salts in aqueous solutions can be highly pH-dependent. A slightly acidic pH (typically 4.5-6.0) often provides optimal stability by keeping the amine protonated, preventing its conversion to the less soluble free base.[8] Standard 0.9% NaCl saline is unbuffered and typically has a pH between 5.0 and 6.0, which is generally favorable.

-

Temperature: Elevated temperatures can accelerate the degradation of many organic compounds. A study on the structurally related 7-hydroxymitragynine showed significant degradation at temperatures of 40°C and above.[9] Therefore, avoiding heat during dissolution is paramount.

Critical Safety Precautions

(S)-(-)-7-Hydroxy-DPAT hydrochloride is a potent psychoactive compound and requires careful handling.

-

Hazard Profile: The compound is harmful if swallowed and is suspected of damaging fertility or the unborn child. It may cause damage to the gastrointestinal system through prolonged or repeated exposure.

-

Handling: Always handle the compound in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[10]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Protocol 1: Direct Solubilization in Isotonic Saline

This protocol is suitable for preparing low-to-moderate concentration solutions and should be the first method attempted. The goal is to achieve complete dissolution without the use of organic co-solvents.

Materials

-

(S)-(-)-7-Hydroxy-DPAT hydrochloride powder

-

Sterile 0.9% Sodium Chloride (NaCl) solution (Saline)

-

Calibrated analytical balance

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Bath sonicator

-

Calibrated pH meter with a micro-probe

-

Sterile 0.22 µm syringe filters

Step-by-Step Methodology

-

Preparation: Allow the vial of 7-OH-DPAT HCl and the saline to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of the compound using an analytical balance in a fume hood.

-

Initial Wetting: Transfer the powder to a sterile conical tube. Add a small volume of saline (e.g., 10-20% of the final target volume) to wet the powder. This prevents the powder from clumping and floating.

-

Dissolution: Vigorously vortex the mixture for 30-60 seconds. If solids remain, place the tube in a bath sonicator at room temperature for 5-10 minutes. Causality: Sonication uses high-frequency sound waves to create micro-cavitations, which provides the energy to break apart the crystal lattice and facilitate dissolution without applying heat.

-

Incremental Dilution: Once the initial slurry is dissolved, add the remaining saline in increments, vortexing between additions, until the final target volume and concentration are reached.

-

Visual Inspection: Carefully inspect the solution against a dark background. It should be a clear, particulate-free liquid.

-

pH Measurement (Optional but Recommended): Measure the pH of the final solution. This serves as a quality control check for consistency between batches.

-

Sterilization: For in vivo applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, final container.

Experimental Workflow: Direct Solubilization

Caption: Workflow for direct dissolution of 7-OH-DPAT HCl in saline.

Protocol 2: Co-Solvent Method for Enhanced Solubility

If the target concentration cannot be achieved via direct dissolution in saline, or if precipitation occurs, a co-solvent method is necessary. Dimethyl sulfoxide (DMSO) is an effective and commonly used solvent for this purpose.[2][4]

Rationale

This method involves creating a highly concentrated stock solution in 100% DMSO, which is then diluted into saline. The DMSO disrupts the hydrogen-bonding network of water, creating a more favorable environment for the less polar regions of the 7-OH-DPAT molecule. The key is to ensure the final concentration of DMSO in the working solution is minimal and well-tolerated in the experimental model (typically <5% for cell culture and <1% for in vivo studies).

Materials

-

All materials from Protocol 1

-

High-purity, sterile-filtered DMSO

Step-by-Step Methodology

-

Stock Solution Preparation: Weigh the 7-OH-DPAT HCl and transfer it to a sterile tube. Add the required volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-100 mM). Vortex until fully dissolved. The hydrobromide salt is reported to be soluble up to 100 mM in DMSO.[4]

-

Working Solution Preparation: a. Add approximately 80-90% of the final required volume of saline to a new sterile tube. b. While vortexing the saline, slowly add the required volume of the DMSO stock solution drop-by-drop. Causality: Adding the organic stock to the aqueous buffer (and not the other way around) while vortexing promotes rapid mixing and prevents localized high concentrations of the compound that could cause it to precipitate out of solution. c. Add saline to reach the final desired volume and concentration.

-

Final Checks: Perform visual inspection, pH measurement, and sterile filtration as described in Protocol 1 (steps 6-8). Pay close attention to any signs of cloudiness or precipitation.

Solution Validation and Quality Control

A prepared solution is only useful if its integrity is verified. The following steps form a self-validating system for your protocol.

-

Visual Clarity: The absence of visible particles is the most basic requirement. If the solution is hazy or contains precipitate, it is not suitable for use.

-

pH Measurement: Record the pH of each new batch. A significant deviation from the expected range (e.g., pH 5.0-6.0) could indicate a weighing error or a problem with the saline buffer and may impact compound stability.[8]

-

Stability and Storage:

-

Fresh is Best: It is strongly recommended to prepare solutions fresh on the day of use. APExBIO explicitly advises against long-term storage of solutions.[11]

-

Short-Term Storage: If storage is unavoidable, aliquot the solution into light-protected, airtight tubes and store at -20°C or -80°C for a limited duration. Avoid repeated freeze-thaw cycles.[12]

-

Re-validation: Before using a stored solution, thaw it completely at room temperature, vortex gently, and re-verify its visual clarity.

-

Validation Decision Workflow

Sources

- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-Hydroxy-DPAT hydrobromide | Dopamine D3 Receptor Agonists: Tocris Bioscience [rndsystems.com]

- 5. (S)-(-)-7-Hydroxy-DPAT hydrochloride - TMALAB (티엠에이랩) [tmalab.co.kr]

- 6. 7-Hydroxy-DPAT hydrobromide (0706) by Tocris, Part of Bio-Techne [bio-techne.com]

- 7. reddit.com [reddit.com]

- 8. Stability of batanopride hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ifrti.org [ifrti.org]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. apexbt.com [apexbt.com]

- 12. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Technical Support Center: Analysis of 7-Hydroxy-DPAT Hydrochloride Degradation Products

Welcome to the technical support center for the analysis of 7-Hydroxy-DPAT (7-OH-DPAT) hydrochloride degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into potential challenges and solutions during the analytical workflow. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 7-OH-DPAT hydrochloride.

Q1: What are the primary factors that cause the degradation of 7-OH-DPAT hydrochloride?

A1: 7-OH-DPAT hydrochloride is susceptible to degradation primarily through oxidation and photolysis. The phenolic hydroxyl group is particularly prone to oxidation, which can be accelerated by exposure to light, elevated temperatures, and the presence of oxygen or metal ions.[1][2] Hydrolysis of the dipropylamino group is a less common degradation pathway but can occur under extreme pH conditions.[3]

Q2: What are the expected degradation products of 7-OH-DPAT?

A2: The primary degradation products are typically formed via oxidation of the hydroxyl group, leading to the formation of quinone-like structures. Other potential degradation products may arise from N-dealkylation of the dipropylamino group. The exact nature and proportion of these products can vary depending on the specific stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal).[4][5][6] Forced degradation studies are essential to comprehensively identify potential degradation products.[4][5][6]

Q3: What are the recommended storage conditions for 7-OH-DPAT hydrochloride to minimize degradation?

A3: To ensure long-term stability, 7-OH-DPAT hydrochloride should be stored at -20°C in a tightly sealed, light-resistant container.[7] For short-term storage, keeping the compound in a cool, dark, and dry place is crucial.[8][9] It is advisable to minimize exposure to air and light by using amber vials and purging the container with an inert gas like nitrogen or argon.[3][10]

Q4: How can I tell if my 7-OH-DPAT hydrochloride has degraded?

A4: Visual signs of degradation can include a change in color or texture of the solid compound.[9] However, the most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A chromatogram of a degraded sample will show additional peaks corresponding to the degradation products and a decrease in the peak area of the parent compound. A noticeable loss of potency in functional assays can also indicate degradation.[8]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the analysis of 7-OH-DPAT hydrochloride and its degradation products.

Issue 1: Unexpected Peaks in the HPLC Chromatogram

Scenario: You are running a stability study on a 7-OH-DPAT sample, and your HPLC-UV chromatogram shows several unexpected peaks that were not present in the initial analysis.

Possible Causes & Solutions:

-

Degradation of the Analyte: This is the most likely cause. The new peaks represent degradation products.

-

Troubleshooting Steps:

-

Confirm Identity: Use a mass spectrometer (LC-MS/MS) to obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This will help in the preliminary identification of the degradation products.

-

Forced Degradation Study: To confirm the origin of these peaks, perform a forced degradation study.[4][5][6] Subject new, undegraded 7-OH-DPAT to various stress conditions (e.g., acid, base, peroxide, heat, light) to see if you can intentionally generate the same peaks.[1][11] This will help build a degradation profile for your compound.

-

Method Validation: Ensure your analytical method is "stability-indicating," meaning it can resolve the parent drug from its degradation products.[6][12]

-

-

-

Contamination: The unexpected peaks could be from a contaminated solvent, sample vial, or the HPLC system itself.

-

Troubleshooting Steps:

-

Run a Blank: Inject your mobile phase and diluent as a blank to check for contamination in the solvent or system.

-

Use Fresh Solvents: Always use fresh, HPLC-grade solvents.

-

Clean the System: If contamination is suspected, follow your HPLC system's cleaning and flushing protocols.

-

-

Issue 2: Poor Peak Shape or Resolution

Scenario: The peaks for 7-OH-DPAT and its suspected degradation products are broad, tailing, or not well-separated.

Possible Causes & Solutions:

-

Inappropriate HPLC Method Parameters: The mobile phase composition, pH, column type, or gradient may not be optimal.

-

Troubleshooting Steps:

-

Mobile Phase pH: The phenolic hydroxyl group and the tertiary amine in 7-OH-DPAT mean its ionization state is pH-dependent. Adjusting the mobile phase pH can significantly impact peak shape and retention. A slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) is often a good starting point to ensure the amine is protonated.[13][14]

-

Column Chemistry: A standard C18 column is a good starting point.[12][13] However, if resolution is poor, consider a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.[15]

-

Gradient Optimization: A shallow gradient can often improve the resolution of closely eluting peaks. Experiment with the gradient slope and duration.[16]

-

Temperature Control: Maintaining a constant, slightly elevated column temperature (e.g., 30-40°C) can improve peak shape and reduce viscosity.[13][17]

-

-

-

Column Overload or Degradation: Injecting too much sample or using an old column can lead to poor peak shape.

-

Troubleshooting Steps:

-

Reduce Injection Volume/Concentration: Dilute your sample and reinject.

-

Replace the Column: If the column has been used extensively or subjected to harsh conditions, it may need to be replaced.

-

-

Issue 3: Inconsistent or Non-Reproducible Results

Scenario: You are getting significant variations in peak areas or retention times between injections of the same sample.

Possible Causes & Solutions:

-

Sample Instability in the Autosampler: 7-OH-DPAT may be degrading in the sample vial while waiting for injection, especially if the autosampler is not temperature-controlled.

-

Troubleshooting Steps:

-

Use a Cooled Autosampler: Set the autosampler temperature to a low value (e.g., 4°C) to minimize degradation.

-

Prepare Samples Fresh: Prepare your samples immediately before placing them in the autosampler and analyze them promptly.[18]

-

-

-

Imprecise Sample Preparation: Inaccuracies in weighing, diluting, or injecting the sample will lead to variable results.

-

Troubleshooting Steps:

-

Use Calibrated Equipment: Ensure all balances and pipettes are properly calibrated.

-

Incorporate an Internal Standard: Using an internal standard (a compound with similar chemical properties to the analyte that is added at a constant concentration to all samples and standards) can correct for variations in injection volume and sample preparation.[14]

-

-

-

HPLC System Issues: Fluctuations in pump pressure, leaks, or a faulty injector can cause non-reproducible results.

-

Troubleshooting Steps:

-

Monitor System Pressure: Watch for significant pressure fluctuations during the run.

-

Perform System Maintenance: Regularly check for leaks and perform routine maintenance as recommended by the manufacturer.

-

-

Section 3: Key Experimental Protocols & Data Presentation

To ensure the integrity of your results, the following protocols and data presentation formats are recommended.

Forced Degradation Study Protocol

This study is crucial for identifying potential degradation products and developing a stability-indicating analytical method.[6][19]

Objective: To generate degradation products of 7-OH-DPAT hydrochloride under various stress conditions.

Methodology:

-

Prepare Stock Solution: Prepare a stock solution of 7-OH-DPAT hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.[12]

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.[5][11]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.[5][11]

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.[1][11]

-

Thermal Degradation: Expose the solid powder and the stock solution to 80°C for 48 hours.

-

Photolytic Degradation: Expose the solid powder and the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration, as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw an aliquot of each stressed sample.

-

Neutralize the acidic and basic samples before analysis.

-

Dilute the samples to a suitable concentration and analyze by HPLC-UV and LC-MS/MS.

-

Analyze an unstressed control sample for comparison.

-

HPLC-UV Method for Degradation Product Analysis

Table 1: Recommended HPLC-UV Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds.[13] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of the analyte.[13] |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 20 min | A broad gradient is a good starting point for separating unknown degradation products.[12] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[13] |

| Column Temp. | 30°C | Provides stable retention times and improved peak shape.[12] |

| Detection | UV at 220 nm and 280 nm | 7-OH-DPAT has absorbance maxima in these regions. |

| Injection Vol. | 10 µL | A typical injection volume to avoid column overload. |

LC-MS/MS for Structural Elucidation

For the identification of unknown degradation products, LC-MS/MS is indispensable.

Table 2: Example LC-MS/MS Parameters

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray (ESI+) | The tertiary amine in 7-OH-DPAT is readily protonated.[14] |

| Scan Mode | Full Scan (for survey) and Product Ion Scan (for fragmentation) | Full scan detects all ions, while product ion scan provides structural information. |

| Collision Energy | Ramped (e.g., 10-40 eV) | Varying the collision energy helps to generate a comprehensive fragmentation pattern. |

| Capillary Voltage | 3.5 kV | Typical voltage for stable spray in ESI. |

| Source Temp. | 150°C | Optimizes desolvation without causing thermal degradation in the source. |

Section 4: Visualizations

Diagram 1: Potential Degradation Pathway of 7-OH-DPAT

Caption: Potential degradation pathways for 7-OH-DPAT.

Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. biomedres.us [biomedres.us]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. researchgate.net [researchgate.net]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. thecalmleaf.com [thecalmleaf.com]

- 9. 7stax.com [7stax.com]

- 10. mylarmen.com [mylarmen.com]

- 11. rjptonline.org [rjptonline.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Digital Commons @ East Tennessee State University - Appalachian Student Research Forum: Development of HPLC-UV method for quantification of Kratom compounds mitragynine and its 7-hydroxy metabolite [dc.etsu.edu]

- 14. Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. resolian.com [resolian.com]

- 17. unitedchem.com [unitedchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. biomedres.us [biomedres.us]

Shelf life of reconstituted (S)-(-)-7-Hydroxy-DPAT HCl

A Guide for Researchers on the Reconstitution, Storage, and Handling of (S)-(-)-7-Hydroxy-DPAT HCl Solutions

Welcome to the technical support center for (S)-(-)-7-Hydroxy-DPAT HCl. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical information and practical advice to ensure the stability and efficacy of your reconstituted (S)-(-)-7-Hydroxy-DPAT HCl solutions in your research. This guide is structured in a question-and-answer format to directly address common challenges and queries.

Frequently Asked Questions (FAQs)

Reconstitution and Initial Handling

Q1: What is the recommended solvent for reconstituting (S)-(-)-7-Hydroxy-DPAT HCl?

A1: (S)-(-)-7-Hydroxy-DPAT HCl is soluble in aqueous solutions. For most in vitro cell-based assays, sterile, deionized water or a buffered solution such as phosphate-buffered saline (PBS) at a pH of approximately 7.2 is recommended. Sigma-Aldrich reports a solubility of greater than 15 mg/mL in water.[1] For preparing stock solutions that may require higher concentrations or compatibility with organic co-solvents for in vivo studies, DMSO is a viable option, with a solubility of at least 32.83 mg/mL. When using an organic solvent for a stock solution, ensure the final concentration of the organic solvent in your experimental system is low enough to not cause any physiological effects.

Q2: What is the best practice for reconstituting the lyophilized powder?

A2: To ensure accurate concentration and minimize contamination, follow these steps:

-

Allow the vial of lyophilized powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of atmospheric moisture.[2]

-

Work in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.

-

Add the desired volume of your chosen solvent to the vial.

-

Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking, which can introduce air and promote oxidation.

Storage and Stability of Reconstituted Solutions

Q3: What is the expected shelf life of a reconstituted solution of (S)-(-)-7-Hydroxy-DPAT HCl?

A3: There is limited specific stability data available for reconstituted solutions of (S)-(-)-7-Hydroxy-DPAT HCl. However, based on general guidelines for similar research compounds and the chemical nature of 7-OH-DPAT (containing a phenolic hydroxyl group susceptible to oxidation), it is recommended to prepare fresh solutions for each experiment whenever possible.[2]

For short-term storage, solutions can be kept at 2-8°C for up to 24 hours. For longer-term storage, it is advisable to prepare aliquots in tightly sealed vials and store them at -20°C. General guidance from suppliers like Tocris Bioscience suggests that stock solutions stored at -20°C are typically usable for up to one month.[2] However, for sensitive applications, it is highly recommended to perform a stability assessment if the solution is to be stored for an extended period.

Q4: How should I store reconstituted solutions to maximize their stability?

A4: To maximize the stability of your reconstituted (S)-(-)-7-Hydroxy-DPAT HCl solutions, adhere to the following best practices:

-

Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][4][5]

-

Protection from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to protect the compound from light-induced degradation.[3][6][7]

-

Inert Atmosphere: For maximum stability, especially for long-term storage, consider purging the headspace of the vials with an inert gas like argon or nitrogen before sealing to displace oxygen and prevent oxidation.

-

Appropriate Containers: Use sterile, polypropylene or glass vials with tight-fitting caps to prevent contamination and solvent evaporation.

Q5: Are there any additives that can enhance the stability of the solution?

A5: While not standard practice for all applications, the inclusion of an antioxidant may help to prolong the stability of the solution, particularly if oxidation is a concern. For catecholic compounds like dopamine, ascorbic acid is sometimes used as an antioxidant in solutions.[8] However, the compatibility and potential interference of any additives with your specific experimental setup should be carefully evaluated.

Troubleshooting Guide

Q1: My reconstituted solution has changed color (e.g., turned yellowish or brownish). Can I still use it?

A1: A change in color is often an indicator of chemical degradation, likely due to oxidation of the phenolic hydroxyl group. It is strongly recommended to discard any discolored solution and prepare a fresh batch to ensure the integrity of your experimental results. The use of a degraded compound can lead to inaccurate and irreproducible data.

Q2: I am observing inconsistent results between experiments using the same stock solution. What could be the cause?

A2: Inconsistent results can stem from several factors related to the handling of your (S)-(-)-7-Hydroxy-DPAT HCl solution:

-

Degradation over time: If you are using a stock solution that has been stored for a while, it may have degraded, leading to a decrease in the effective concentration of the active compound.

-

Repeated freeze-thaw cycles: If you are not using aliquots, repeated freezing and thawing of the main stock solution can cause degradation.

-

Inaccurate pipetting: Ensure your pipettes are calibrated and you are using proper technique to ensure consistent dosing.

-

Adsorption to plasticware: While less common for this compound, highly lipophilic molecules can sometimes adsorb to certain types of plastic. If you suspect this, consider using low-adhesion polypropylene tubes.

Q3: How can I perform a quick check on the stability of my stored solution?

A3: A definitive stability assessment requires analytical techniques like High-Performance Liquid Chromatography (HPLC). However, for a preliminary check, you can compare the biological activity of your stored solution to a freshly prepared solution in a well-established, concentration-dependent assay. A significant decrease in potency would suggest degradation.

Data Summary and Protocols

Storage Recommendations Summary

| Storage Condition | Recommended Duration | Rationale |

| Solid (Lyophilized Powder) | Up to 4 years at -20°C[9] | Minimizes chemical degradation in the solid state. |

| Up to 6 months desiccated at +4°C[2] | Suitable for shorter-term storage. | |

| Reconstituted Solution | Use immediately or within 24 hours at 2-8°C | Minimizes degradation in aqueous solution. |

| Up to 1 month at -20°C (in aliquots)[2] | General guideline for stock solutions; user validation is recommended. |

Experimental Protocol: Stability Assessment of Reconstituted (S)-(-)-7-Hydroxy-DPAT HCl using HPLC

This protocol provides a general framework for assessing the stability of your reconstituted solution. The specific parameters may need to be optimized for your available equipment and the exact formulation of your solution.

Objective: To quantify the concentration of (S)-(-)-7-Hydroxy-DPAT HCl in a solution over time under specific storage conditions.

Materials:

-

Reconstituted (S)-(-)-7-Hydroxy-DPAT HCl solution

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution)

-

Reference standard of (S)-(-)-7-Hydroxy-DPAT HCl

Procedure:

-

Initial Analysis (Time = 0):

-

Prepare a fresh solution of (S)-(-)-7-Hydroxy-DPAT HCl at the desired concentration.

-

Immediately analyze a sample of this solution by HPLC to determine the initial peak area corresponding to the compound. This will serve as your 100% reference.

-

-

Storage:

-

Store the remaining solution under the desired conditions (e.g., 4°C, -20°C, protected from light).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 24 hours, 7 days, 14 days, 30 days), withdraw a sample of the stored solution.

-

Allow the sample to reach room temperature before analysis.

-

Analyze the sample by HPLC under the same conditions as the initial analysis.

-

-

Data Analysis:

-

Compare the peak area of (S)-(-)-7-Hydroxy-DPAT HCl at each time point to the initial peak area.

-

Calculate the percentage of the compound remaining at each time point.

-